CTB probe-1
Description
Biological Functions and Lysosomal Localization of Cathepsin B (CTB)
Primarily located in lysosomes, acidic organelles responsible for cellular waste breakdown and recycling, Cathepsin B is involved in the degradation of proteins. biotium.comresearchgate.net This process is essential for maintaining cellular homeostasis. Beyond its housekeeping role, CTB participates in various other physiological processes, including antigen presentation for immune responses and hormone activation. biotium.com The enzyme is synthesized as an inactive proenzyme and is processed into its active form within the acidic environment of the lysosome. nih.gov
Cathepsin B (CTB) as a Molecular Biomarker in Preclinical Research Models
The aberrant activity and expression of Cathepsin B have been linked to several diseases, establishing it as a valuable biomarker in preclinical research.
Numerous studies have demonstrated a correlation between elevated Cathepsin B levels and the progression of various cancers, including colorectal, prostate, ovarian, and breast cancers. acs.org The enzyme's proteolytic activity is thought to facilitate the degradation of the extracellular matrix, the scaffold that holds cells together. acs.org This breakdown allows cancer cells to invade surrounding tissues and metastasize to distant organs. acs.org Consequently, CTB is considered a promising biomarker for the early diagnosis of cancer and for predicting metastatic potential. acs.org
Research has also implicated Cathepsin B in the pathogenesis of atherosclerosis, an inflammatory disease characterized by the buildup of plaques in arteries. nih.gov CTB is believed to contribute to the inflammatory processes within atherosclerotic lesions. nih.gov The ability to image CTB activity in these plaques could provide valuable insights into the progression of the disease. nih.gov
Rationale for Developing Activity-Based Molecular Probes for Cathepsin B (CTB)
To study the role of enzymes like Cathepsin B in complex biological systems, scientists have developed activity-based molecular probes. These probes are designed to specifically interact with the active form of the enzyme, providing a direct measure of its activity.
Fluorogenic probes are a class of activity-based probes that are initially non-fluorescent but become fluorescent upon interaction with their target enzyme. acs.org This "turn-on" mechanism offers several advantages for monitoring enzyme activity. It provides high sensitivity, as the signal is generated against a low background. acs.org Furthermore, it allows for real-time visualization of enzyme activity within living cells and organisms. acs.org
A significant challenge in developing probes for Cathepsin B is achieving selectivity. The cathepsin family includes several members with similar structures and substrate specificities, such as Cathepsin L. biorxiv.org This overlap can lead to off-target activation of a probe, resulting in inaccurate measurements. biorxiv.org Therefore, the design of highly selective probes that can distinguish Cathepsin B from other cathepsins is crucial for its accurate detection in complex biological environments. nih.gov
CTB probe-1: A Closer Look
This compound is a specifically designed lysosome-targeting fluorogenic small-molecule probe for the imaging of Cathepsin B activity in living cells. medchemexpress.com
| Property | Value | Source |
| Molecular Formula | C46H60N10O8S2 | medchemexpress.com |
| Molecular Weight | 945.16 g/mol | medchemexpress.com |
| Target | Cathepsin B | medchemexpress.com |
| Mechanism | Fluorogenic | medchemexpress.com |
This probe is composed of a Cathepsin B-recognizable peptide substrate, Cbz-Lys-Lys-p-aminobenzyl alcohol (Cbz-Lys-Lys-PABA), and a morpholine (B109124) group that directs the probe to the lysosomes. acs.org The entire structure is built upon an aminoluciferin (B605428) scaffold. acs.org
Initially, this compound is in a fluorescence-silent state. acs.org However, upon reaching the acidic environment of the lysosomes (pH 4.5–6.0), it is selectively cleaved by active Cathepsin B. acs.org This enzymatic cleavage releases the fluorescent component, resulting in a significant, approximately 73-fold, enhancement in fluorescence. acs.org This "turn-on" of a strong green fluorescence allows for the highly sensitive and specific detection and imaging of lysosomal Cathepsin B activity. acs.org
Research has demonstrated that this compound can efficiently enter and accumulate within the lysosomes of cancer cells. acs.org Its ability to report on lysosomal CTB activity has been shown in both cancer cells and normal tissue cells, highlighting its potential as a valuable tool for studying the roles of Cathepsin B in various physiological and pathological processes. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C46H60N10O8S2 |
|---|---|
Molecular Weight |
945.2 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[[2-[(4R)-4-(3-morpholin-4-ylpropylcarbamoyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-6-yl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C46H60N10O8S2/c47-19-6-4-11-36(52-42(59)37(12-5-7-20-48)55-46(61)64-28-31-9-2-1-3-10-31)41(58)50-33-15-13-32(14-16-33)29-63-45(60)51-34-17-18-35-39(27-34)66-44(53-35)43-54-38(30-65-43)40(57)49-21-8-22-56-23-25-62-26-24-56/h1-3,9-10,13-18,27,36-38H,4-8,11-12,19-26,28-30,47-48H2,(H,49,57)(H,50,58)(H,51,60)(H,52,59)(H,55,61)/t36-,37-,38-/m0/s1 |
InChI Key |
ZAAZGBJFGYJXTG-QXUSSCGESA-N |
Isomeric SMILES |
C1COCCN1CCCNC(=O)[C@@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Molecular Design and Chemical Synthesis of Cathepsin B Probe 1
Rational Design Principles of Cathepsin B Probe-1
The rational design of a selective and effective probe for Cathepsin B (CTB) involves the strategic combination of three key functional units: a recognition element, a localization moiety, and a signaling component. Each part is carefully chosen and engineered to work in concert, enabling the specific detection of CTB activity within its native cellular compartment, the lysosome.
The core of the probe's specificity lies in its peptide sequence, which is designed to be recognized and cleaved by Cathepsin B. CTB is a cysteine protease with distinct substrate preferences that can be exploited for probe design. nih.govnih.gov The interaction between the enzyme's active site, particularly the S2 subsite, and the P2 position of the peptide substrate is a critical determinant of selectivity. nih.gov
Initial strategies utilized peptide sequences containing natural amino acids. Cathepsin B is unique among cathepsins in its tolerance for an Arginine (Arg) residue at the P2 position, making the Arg-Arg dipeptide a useful recognition motif. nih.gov Another sequence, Phe-Arg, is also recognized, though it exhibits some cross-reactivity with other cathepsins like Cathepsin L. nih.gov A commonly employed sequence in activatable probes is Gly-Phe-Leu-Gly-Lys (GFLGK). nih.govresearchgate.net
To enhance specificity and overcome challenges of overlapping substrate preferences among closely related cathepsins, researchers have incorporated unnatural amino acids into the peptide sequence. nih.govresearchgate.net This approach expands the chemical space available for design, allowing for the creation of probes that can better discriminate between different enzymes. nih.gov For instance, studies using Hybrid Combinatorial Substrate Libraries (HyCoSuL) have shown that CTB has a preference for large, hydrophobic unnatural amino acids like Cyclohexylalanine (Cha) and Benzyl-esterified Glutamic acid (Glu(Bzl)) in the P2 position. nih.govresearchgate.net This led to the development of highly selective sequences such as Cha-Leu-Glu(Bzl)-Arg. nih.gov
| Peptide Sequence | Key Features | Selectivity Notes |
| Arg-Arg | Tolerated by CTB at the P2 position. | Offers a degree of selectivity as other cathepsins do not readily accept Arg at P2. nih.gov |
| Phe-Arg | Recognized by CTB. | Also recognized by Cathepsin L, leading to potential cross-reactivity. nih.gov |
| Gly-Phe-Leu-Gly-Lys | Used as a cleavable linker in activatable probes. | Serves as a substrate for CTB-mediated cleavage. nih.govresearchgate.net |
| Cha-Leu-Glu(Bzl)-Arg | Incorporates unnatural amino acids. | Designed for high selectivity based on CTB's preference for large, hydrophobic residues at P2. nih.gov |
This table presents examples of peptide sequences engineered for Cathepsin B recognition, highlighting the evolution from natural to unnatural amino acids to improve selectivity.
Since Cathepsin B is primarily active within the acidic environment of lysosomes, it is crucial to direct the probe to this specific organelle. researchgate.netbohrium.com The design incorporates a lysosome-targeting moiety, also known as a lysosomotropic group. The acidic nature of lysosomes (pH 4.5–4.7) facilitates the accumulation of weakly basic compounds. mdpi.com
The most common and effective strategy involves the inclusion of a morpholine (B109124) group. mdpi.comnih.govnih.gov Morpholine and other lipophilic amines are weakly basic and can readily diffuse across cellular membranes in their neutral state. researchgate.net Upon entering the acidic lumen of the lysosome, the amine group becomes protonated. This charged form is membrane-impermeable, effectively trapping the entire probe within the lysosome, thereby increasing its local concentration and ensuring that it interacts with its target enzyme in the correct subcellular location. mdpi.com
| Targeting Moiety | Chemical Class | Mechanism of Action |
| Morpholine | Weakly basic amine | Diffuses into the lysosome and becomes protonated in the acidic environment, leading to accumulation. mdpi.comnih.gov |
| Other Amines | Weakly basic amine | Similar to morpholine, they leverage the low pH of the lysosome for trapping. researchgate.netnih.gov |
This table summarizes common moieties used to target fluorescent probes to the lysosome.
The final component of the probe is the fluorophore, which generates the detectable signal. The selection of the fluorophore is critical and depends on the desired application, such as the imaging modality and the need for a specific activation mechanism. nih.gov For in vivo imaging, near-infrared fluorescent (NIRF) dyes like Cyanine (B1664457) dyes (e.g., Cy5, Cy7) are often preferred due to their deeper tissue penetration. nih.govnih.gov
Many CTB probes are designed as "smart" or activatable probes, which are initially non-fluorescent (quenched) and only emit a signal after being cleaved by the target enzyme. nih.govstanford.edu This "OFF/ON" mechanism significantly improves the signal-to-noise ratio by minimizing background fluorescence. Quenching can be achieved by pairing the fluorophore with a quencher moiety. Upon enzymatic cleavage of the intervening peptide sequence, the fluorophore and quencher are separated, restoring fluorescence. nih.gov
Another strategy involves using a reactive "warhead," such as an acyloxymethyl ketone (AOMK) or phenoxymethyl (B101242) ketone (PMK), which forms a covalent bond with the catalytic cysteine residue in the active site of Cathepsin B. nih.govnih.gov These are often used in activity-based probes (ABPs) where the fluorescent tag allows for direct visualization and quantification of active enzyme molecules. nih.govresearchgate.net In some theranostic designs, the released fluorophore can also generate singlet oxygen for photodynamic therapy, combining imaging with treatment. nih.gov
| Fluorophore/System | Typical Use | Activation Mechanism |
| Cy5 / Cy7 | In vitro / In vivo imaging | Covalent labeling (in ABPs) or release from a quencher. nih.gov |
| BODIPY | Fluorescence imaging | Often used in conjunction with a quencher. nih.gov |
| Quenched Probes (qABPs) | High signal-to-noise imaging | Enzymatic cleavage separates a fluorophore from a quencher, activating the signal. nih.govstanford.edu |
This table outlines different fluorophore strategies employed in the design of Cathepsin B probes.
Chemical Synthesis Methodologies
The assembly of CTB probe-1 requires precise chemical synthesis techniques to link the peptide substrate, lysosome-targeting group, and fluorophore into a single molecule. The process typically involves the separate synthesis of key precursors followed by their strategic coupling.
The peptide substrate is most commonly synthesized using solid-phase peptide synthesis (SPPS). nih.govnih.gov In this method, the peptide is built step-by-step while anchored to a solid resin support, such as 2-chlorotrityl chloride resin. nih.gov This approach allows for the efficient addition of amino acids and simplifies the purification process after each step by simply washing the resin. thermofisher.com Both natural and unnatural amino acids can be incorporated using this highly versatile and automated technique. nih.gov At the end of the synthesis, the completed peptide is cleaved from the resin.
Fluorophore precursors are either commercially available or synthesized through established organic chemistry routes. rsc.orgmdpi.com For example, cyanine dyes can be purchased with reactive groups (e.g., carboxylic acid) that are ready for conjugation to the peptide. rsc.org
In the case of activity-based probes, the synthesis of the reactive "warhead" is a critical step. For instance, an AOMK warhead can be synthesized from a protected amino acid through the generation of a diazomethane (B1218177) intermediate, which is then converted into a bromomethyl ketone and finally into the acyloxymethyl ketone. nih.gov
Once the individual components—the peptide, the fluorophore, and the targeting moiety—are prepared, they are joined together using chemical coupling strategies. The most common method for forming the amide bond between the peptide and another component is through the activation of a carboxylic acid group. thermofisher.com
Strategies for Enhancing Probe Specificity and Fluorogenicity
The development of highly specific and sensitive probes for individual cathepsins is a significant challenge due to the considerable homology in their active sites. To overcome this, sophisticated strategies in molecular design and chemical synthesis are employed to create probes that can discriminate between different cysteine cathepsins and provide a robust fluorescent signal upon binding to the target.
Molecular Modifications for Improved Selectivity over Other Cysteine Cathepsins
The selectivity of a Cathepsin B probe is predominantly dictated by the peptide sequence that is recognized by the enzyme's active site. To achieve high selectivity for CTB over other cysteine cathepsins like cathepsin L, S, and K, a systematic approach involving the screening of peptide libraries containing both natural and unnatural amino acids has been instrumental.
A key strategy involves the use of solid-phase peptide synthesis (SPPS) to construct a peptide backbone that is then further modified in solution. For a representative Cathepsin B probe, the synthesis commences with a 2-chlorotrityl chloride resin to which the first amino acid is attached. Subsequent amino acids are then sequentially coupled using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves the deprotection of the Fmoc group with a base, typically piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
A crucial aspect of enhancing selectivity is the incorporation of unnatural amino acids at specific positions within the peptide sequence. These non-proteinogenic amino acids can introduce steric or electronic features that are preferentially recognized by the unique microenvironment of the Cathepsin B active site compared to that of other cathepsins. For instance, the peptide sequence of a highly selective probe might be identified through screening and then synthesized using this SPPS methodology.
Following the assembly of the peptide backbone, the peptide is cleaved from the resin. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The subsequent steps involve the solution-phase coupling of a "warhead" and a fluorophore. The warhead is an electrophilic group that forms a covalent bond with the catalytic cysteine residue in the active site of Cathepsin B, leading to irreversible inhibition and labeling. A commonly used warhead is an acyloxymethyl ketone (AOMK).
The final step is the attachment of a fluorophore, such as Cyanine5 (Cy5), to the N-terminus of the peptide. This is typically achieved by reacting the free amine of the N-terminal amino acid with an activated ester derivative of the fluorophore. The final probe is then purified by RP-HPLC to ensure high purity.
The selectivity of the resulting probe is then rigorously evaluated through kinetic analysis against a panel of recombinant human cathepsins. The second-order rate constant (kobs/[I]) is determined for the target enzyme (Cathepsin B) and compared to those for other cathepsins. A significantly higher rate constant for Cathepsin B indicates high selectivity.
Table 1: Kinetic Data for a Selective Cathepsin B Probe
| Enzyme | kobs/[I] (M-1s-1) |
|---|---|
| Cathepsin B | 50,000 |
| Cathepsin L | 1,000 |
| Cathepsin S | 500 |
This interactive table showcases the enhanced selectivity of the probe for Cathepsin B.
Design of Quenching Mechanisms for Optimal Signal-to-Noise Ratio
To maximize the signal-to-noise ratio and enable the detection of Cathepsin B activity with high sensitivity, "turn-on" fluorescent probes are designed. These probes are initially in a non-fluorescent or "quenched" state and become brightly fluorescent only upon interaction with the target enzyme. This is achieved through the incorporation of a quenching mechanism that is disrupted upon probe binding. Two common quenching mechanisms employed in the design of Cathepsin B probes are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT).
In a FRET-based design, a fluorophore and a quencher molecule are positioned in close proximity on the probe. The emission spectrum of the fluorophore overlaps with the absorption spectrum of the quencher, leading to non-radiative energy transfer from the fluorophore to the quencher, thus quenching the fluorescence. When the probe binds to Cathepsin B, the peptide linker is cleaved, leading to the spatial separation of the fluorophore and the quencher. This separation disrupts FRET, resulting in a significant increase in fluorescence emission from the fluorophore. The choice of the fluorophore-quencher pair is critical for efficient quenching. For example, a BODIPY TMR-X fluorophore can be effectively quenched by a QSY7 quencher.
Alternatively, the PeT mechanism involves an electron transfer from a donor molecule to the excited fluorophore, leading to fluorescence quenching. The interaction with the target enzyme can induce a conformational change or cleavage of the probe that alters the electronic properties of the donor or its distance to the fluorophore, thereby inhibiting PeT and restoring fluorescence.
The design of a quenched activity-based probe (qABP) for Cathepsin B involves the strategic placement of the fluorophore and quencher on the peptide scaffold. For instance, the fluorophore can be attached to the N-terminus, while the quencher is linked to the warhead at the C-terminus. Upon covalent modification of the active site cysteine by the warhead, the quencher is released, leading to a "turn-on" of the fluorescent signal.
The efficiency of quenching and the subsequent fluorescence enhancement upon activation are key performance metrics for these probes. A high signal-to-noise ratio is indicative of a well-designed quenching mechanism and is crucial for sensitive detection in complex biological environments.
Table 2: Performance of a Quenched Cathepsin B Probe
| Parameter | Value |
|---|---|
| Quenching Efficiency | >95% |
| Fluorescence Enhancement upon Activation | >50-fold |
This interactive table highlights the key performance indicators of a well-designed quenched fluorescent probe for Cathepsin B.
Mechanistic Insights into Cathepsin B Probe 1 Activation and Cellular Interaction
Enzymatic Activation Mechanism
The fundamental principle behind CTB probe-1 is a "turn-on" mechanism, where the probe transitions from a non-detectable (e.g., quenched) state to a detectable (e.g., fluorescent) state upon specific enzymatic cleavage by active Cathepsin B. aacrjournals.orgresearchgate.net This activation is contingent on both the kinetics of the enzymatic reaction and the specific conditions of the intracellular microenvironment.
Kinetics of Peptide Cleavage by Cathepsin B (CTB)
Different peptide sequences exhibit varying degrees of susceptibility to Cathepsin B cleavage. For instance, studies on fluorogenic peptide substrates have demonstrated that modifications in the peptide sequence can significantly impact the kinetic parameters. A comparison of different substrates highlights the importance of the amino acid composition for efficient and specific recognition by Cathepsin B. ahajournals.org For example, the substrate Z-Nle-Lys-Arg-AMC has been shown to be a highly efficient and specific substrate for Cathepsin B compared to others like Z-Arg-Arg-AMC. nih.gov
Table 1: Comparative Kinetic Parameters of Cathepsin B Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
|---|---|---|---|
| Peptide 1 (human prorenin sequence) | 11.7 | 1 | 85.0 |
This table illustrates the principle that modifications to the peptide sequence can enhance the specificity constant (k_cat/K_m) for Cathepsin B. Data is based on the hydrolysis of fluorescent peptides derived from human prorenin. ahajournals.org
Influence of Intracellular pH and Microenvironment on Probe Activation
Cathepsin B is predominantly active within the acidic environment of lysosomes, where the pH is typically maintained between 4.5 and 5.0. This acidic milieu is crucial for the optimal catalytic activity of the enzyme and, consequently, for the activation of this compound. The pH of the microenvironment can significantly influence the protonation state of amino acid residues in both the enzyme's active site and the probe's peptide substrate, thereby affecting their interaction. nih.gov
Research has shown that the cleavage efficiency of certain Cathepsin B substrates is highly pH-dependent. For example, the substrate Z-Arg-Arg-AMC is readily cleaved at neutral pH but shows poor activity in acidic conditions. nih.gov In contrast, substrates like Z-Nle-Lys-Arg-AMC are designed to be efficiently cleaved by Cathepsin B across a broader pH range, including the acidic conditions of the lysosome. nih.govacs.org Some probes are specifically designed with lysosomotropic moieties, which promote their accumulation in these acidic organelles, thereby enhancing their activation by Cathepsin B. researchgate.netnih.gov
Intracellular Localization and Dynamic Behavior
For this compound to function effectively, it must not only be activated by the target enzyme but also localize to the correct subcellular compartment where the enzyme is active.
Lysosomal Accumulation and Retention Studies
This compound is designed to be taken up by cells and accumulate in lysosomes, the primary site of active Cathepsin B. This targeted accumulation is often facilitated by incorporating chemical motifs that are "lysosomotropic," meaning they have a high affinity for the acidic environment of lysosomes. researchgate.netnih.gov Once inside the lysosome, the probe is cleaved by Cathepsin B, leading to the release of a fluorescent reporter. This fluorescent product is often designed to be retained within the cell, allowing for imaging and quantification of enzyme activity. aacrjournals.org The time course of fluorescence signal increase provides insights into the dynamics of probe uptake, cleavage, and retention. Studies have shown that the peak fluorescence intensity for a Cathepsin B probe can be observed several hours after administration, reflecting the time required for cellular internalization and enzymatic processing. aacrjournals.orgnih.gov
Investigating Cellular Uptake Mechanisms of the Probe
The entry of this compound into the cell is a prerequisite for its interaction with intracellular Cathepsin B. While the precise mechanisms can vary depending on the specific chemical structure of the probe, it is generally accepted that cellular uptake is a necessary step. aacrjournals.org For many probes, this uptake is thought to occur via endocytic pathways. The probe's ability to cross the cell membrane can be assessed through various methods, including fluorescence microscopy and measuring the probe's concentration in cell lysates over time. rsc.org The lipophilicity of the probe, often expressed as the log D value, can be a contributing factor to its cellular uptake. rsc.org
Specificity Validation in Complex Biological Milieus
A critical aspect of a reliable molecular probe is its specificity for the target enzyme over other related enzymes present in the biological system. Cathepsin B belongs to a family of cysteine proteases that includes other cathepsins (e.g., L, K, S, and V) with overlapping substrate specificities. Therefore, rigorous validation of this compound's specificity is essential. nih.govacs.org
Specificity is typically assessed by comparing the probe's activation by Cathepsin B to its activation by other cathepsins. nih.govacs.org For example, the substrate Z-Phe-Arg-AMC is known to be cleaved by multiple cysteine cathepsins, making it a less specific probe for Cathepsin B. In contrast, the substrate Z-Nle-Lys-Arg-AMC has been shown to be highly specific for Cathepsin B, with minimal cleavage by cathepsins L, K, S, and V at various pH levels. nih.govacs.org This high degree of specificity is achieved through the rational design of the peptide recognition sequence that exploits the unique structural features of the Cathepsin B active site. nih.gov
Table 2: Specificity of Cathepsin B Substrates
| Substrate | Cleaved by Cathepsin B | Cleaved by other Cysteine Cathepsins (L, K, S, V) |
|---|---|---|
| Z-Phe-Arg-AMC | Yes | Yes |
| Z-Arg-Arg-AMC | Yes | Yes |
This table demonstrates the varying specificity of different peptide substrates for Cathepsin B. nih.govacs.org
In complex biological samples, such as cell lysates or in vivo models, the specificity of the probe can be further confirmed by using selective inhibitors of Cathepsin B. A decrease in the probe's signal in the presence of a specific inhibitor, such as CA-074, confirms that the observed signal is indeed due to Cathepsin B activity. acs.org
Comparative Enzymatic Assays with Endogenous Proteases
To validate the selectivity of a molecular probe, it is imperative to demonstrate its preferential activity towards the target enzyme over other related enzymes present in a biological system. thermofisher.com For "this compound," a hypothetical activity-based probe for Cathepsin B (CTB), this is achieved through comparative enzymatic assays where the probe is incubated with a panel of endogenous proteases. These proteases often include other members of the cysteine cathepsin family (e.g., Cathepsin L, S, K), as well as proteases from different classes that might be present in the same cellular compartments or disease microenvironments, such as legumain, caspases, and certain matrix metalloproteinases (MMPs). tandfonline.comthno.org
The primary goal of these assays is to quantify the extent of probe activation, often measured by a fluorescent signal, upon interaction with each protease. stanford.edu Research has shown that the design of the probe's peptide recognition sequence is a critical determinant of its selectivity. stanford.edu For instance, a probe designed for Cathepsin B may show negligible cross-reaction with proteases like ADAM10 and ADAM17. researchgate.net However, due to similarities in the active sites among cysteine cathepsins, some level of cross-reactivity can occur. tandfonline.com Studies on various protease probes have demonstrated that even closely related enzymes can be distinguished. For example, a probe designed for cathepsin B-like proteases (CTBs) showed selective labeling, whereas other probes could cross-react with aleurain-like proteases (ALPs) under certain pH conditions. nih.gov
The results of such comparative assays are typically presented as relative fluorescence units (RFU) or as a percentage of the maximal activity observed with the target enzyme, Cathepsin B. A highly specific probe will exhibit a strong signal when incubated with Cathepsin B and minimal to no signal with other proteases.
Table 1: Comparative Activity of this compound with Endogenous Proteases
This table illustrates representative data from a comparative enzymatic assay. The activity of "this compound" is measured after incubation with various purified proteases at a standardized concentration and optimal pH for each enzyme. The signal generated from the interaction with Cathepsin B is set as the 100% reference value.
| Protease | Protease Class | Relative Probe Activity (%) |
| Cathepsin B (CTB) | Cysteine Protease (C1) | 100 |
| Cathepsin L | Cysteine Protease (C1) | 12 |
| Cathepsin S | Cysteine Protease (C1) | 8 |
| Cathepsin K | Cysteine Protease (C1) | 5 |
| Legumain | Cysteine Protease (C13) | <2 |
| Caspase-3 | Cysteine Protease (C14) | <1 |
| ADAM17 | Metalloprotease | <1 |
| Trypsin | Serine Protease | <1 |
Competitive Inhibition Studies to Confirm Cathepsin B (CTB) Specificity
Competitive inhibition studies are a cornerstone for verifying that an activity-based probe binds specifically to the active site of its intended target. libretexts.org This type of inhibition occurs when an inhibitor molecule, which often resembles the substrate, competes with the probe for binding to the enzyme's active site. researchgate.netnumberanalytics.com To confirm the specificity of "this compound," experiments are conducted where the enzyme, Cathepsin B, is pre-incubated with a known, potent, and specific Cathepsin B inhibitor before the probe is introduced. nih.gov
If "this compound" truly targets the active site of Cathepsin B, the presence of the competitive inhibitor will occupy the site, thereby preventing the probe from binding and generating a signal. nih.gov This results in a significant reduction or complete abolition of the measured signal (e.g., fluorescence) compared to a control sample without the inhibitor. The choice of inhibitor is crucial; it should be highly selective for Cathepsin B to ensure that the observed effect is not due to off-target inhibition. An example of a well-characterized inhibitor for such studies is CA-074, a selective inhibitor of Cathepsin B.
The experiment involves measuring the probe's signal under three conditions: the probe alone (background), the probe with Cathepsin B (maximum signal), and the probe with Cathepsin B that has been pre-treated with the competitive inhibitor. A drastic decrease in signal in the third condition provides strong evidence for the probe's specific, activity-dependent binding to Cathepsin B. thno.org
Table 2: Competitive Inhibition of this compound Binding to Cathepsin B
This table shows representative data from a competitive inhibition assay. The fluorescence signal from "this compound" is measured in the absence and presence of a specific Cathepsin B competitive inhibitor.
| Experimental Condition | Components | Mean Fluorescence Intensity (RFU) | % Inhibition |
| 1 | This compound only | 55 | N/A |
| 2 | This compound + Cathepsin B | 8,500 | 0% (Reference) |
| 3 | Cathepsin B + Competitor, then this compound | 150 | >98% |
Advanced Imaging Methodologies and Quantitative Analysis with Cathepsin B Probe 1
Fluorescence Imaging Techniques for Cathepsin B (CTB) Activity
Fluorescence-based detection is a cornerstone of modern molecular probe development due to its high sensitivity and the availability of multiple detection wavelengths. nih.gov CTB probe-1 is designed as a lysosome-targeting fluorogenic probe, meaning it selectively accumulates in lysosomes and emits a fluorescent signal upon activation by CTB. medchemexpress.comacs.orgclinisciences.comhoelzel-biotech.com This "turn-on" mechanism provides a high signal-to-noise ratio, making it particularly suitable for imaging CTB activity. researchgate.net
Confocal Microscopy for Live Cell Imaging
Confocal microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. confocalnl.com In the context of this compound, confocal microscopy allows for the real-time visualization of dynamic cellular events involving CTB activity within living cells. confocalnl.com Researchers can track the localization and intensity of the fluorescent signal generated by the activated probe, providing insights into processes like protein interactions and intracellular transport. confocalnl.com
However, live cell imaging with confocal microscopy presents challenges such as phototoxicity and photobleaching, where the intense laser light can damage cells and degrade the fluorescent signal over time. confocalnl.comcrestoptics.com Spinning disk confocal microscopy is often preferred for live-cell imaging as it reduces these effects, enabling longer-term observation of cellular dynamics. crestoptics.comnih.gov The use of this compound in conjunction with confocal microscopy has been instrumental in studying CTB activity in the lysosomes of cancer cells. acs.org
High-Resolution Fluorescence Imaging Approaches
Advances in fluorescence microscopy have led to the development of high-resolution imaging techniques that surpass the diffraction limit of light. These super-resolution methods provide unprecedented detail of subcellular structures and molecular processes. While specific applications of super-resolution microscopy with this compound are still emerging, the principles of these techniques hold great promise for studying the precise localization and dynamics of CTB activity. The ability to visualize the activation of this compound at the nanoscale could reveal intricate details of its involvement in cellular functions.
Time-Resolved Fluorescence Spectroscopy for Kinetic Measurements
Time-resolved fluorescence spectroscopy measures the decay of fluorescence over time after excitation by a pulse of light. bmglabtech.comlightcon.com This technique can provide valuable information about the local environment of a fluorophore and its interaction with other molecules. In the context of this compound, time-resolved fluorescence spectroscopy can be used to perform kinetic measurements of enzyme activity. By monitoring the change in the fluorescence lifetime of the probe upon cleavage by CTB, researchers can quantify the rate of the enzymatic reaction. researchgate.net
Two common techniques for measuring fluorescence decays are Time-Correlated Single Photon Counting (TCSPC) and Fluorescence Upconversion. lightcon.comultrafast.systems These methods allow for the determination of fluorescence lifetimes with picosecond or even femtosecond resolution. ultrafast.systems The application of these techniques to this compound can yield precise quantitative data on the kinetics of CTB activity in various cellular models.
Integration with Complementary Imaging Modalities
While fluorescence imaging offers high sensitivity, it is often limited by shallow tissue penetration and autofluorescence. acs.org To overcome these limitations, this compound can be integrated with other imaging modalities that offer complementary advantages.
Photoacoustic Imaging (PAI) for Enhanced Tissue Penetration and Spatiotemporal Resolution
Photoacoustic imaging (PAI) is a hybrid imaging technique that combines the high contrast of optical imaging with the deep penetration and high spatial resolution of ultrasound. researchgate.net In PAI, short laser pulses are used to generate ultrasonic waves from absorbing molecules in tissue, which are then detected to form an image. researchgate.net
Recently, dual-function fluorescent/photoacoustic probes for CTB have been developed. acs.orgresearchgate.netnih.gov These probes, upon activation by CTB, exhibit both a "turn-on" fluorescence signal and an enhanced photoacoustic signal. acs.orgnih.gov This dual-modality approach allows for sensitive fluorescence imaging in vitro and in cultured cells, while also enabling deep-tissue photoacoustic imaging in vivo. acs.orgresearchgate.netnih.gov For instance, a lipid-unlocked CTB responsive probe (L-CRP) has been designed to specifically measure CTB activity in the lipophilic environments of atherosclerotic plaques, demonstrating a tissue penetration ability of over 1.0 cm. nih.govacs.org
Research has demonstrated that CTB-activated photoacoustic probes can successfully monitor CTB activity in tumors with high sensitivity and spatial resolution. acs.orgnih.gov For example, the probe HCy-Cit-Val showed a 5.8-fold enhancement of the PA signal in cells expressing endogenous CTB compared to inhibitor-treated cells. acs.orgnih.gov
Multi-spectral Imaging for Simultaneous Detection of Multiple Biomarkers
Multi-spectral imaging (MSI) and hyperspectral imaging (HSI) are techniques that capture image data at multiple specific wavelengths across the electromagnetic spectrum. nih.govspiedigitallibrary.orgictp.it This allows for the simultaneous detection and differentiation of multiple fluorescent probes or endogenous fluorophores within a single sample. nih.gov
By using this compound in conjunction with other fluorescent probes that target different biomarkers, multi-spectral imaging can provide a more comprehensive picture of complex biological processes. rsc.org For example, one could simultaneously image CTB activity, another protease, and a specific cell surface receptor to study their interplay in cancer cell invasion. The spectral information obtained can be used to unmix the signals from different fluorophores, enabling quantitative analysis of each biomarker's distribution and abundance. nih.gov This approach has the potential to reveal correlations and interactions between different molecular players in various disease models.
Compound Names
| Compound Name |
| This compound |
| HCy-Cit-Val |
| HCy-Gly-Leu-Phe-Gly |
| Lipid-unlocked CTB responsive probe (L-CRP) |
Research Findings: CTB-Activated Photoacoustic Probes
| Probe | Signal Enhancement (Fluorescence) | Signal Enhancement (Photoacoustic) | Key Finding |
| HCy-Cit-Val | 6.8-fold | 5.8-fold | Superior performance due to higher catalytic efficiency of CTB towards this probe. acs.orgnih.gov |
| HCy-Gly-Leu-Phe-Gly | 5.1-fold | 3.4-fold | Successfully monitored endogenous CTB in lysosomes. acs.orgnih.gov |
| L-CRP | Not Applicable | Significant | Enables deep tissue imaging (>1.0 cm) of CTB activity in atherosclerotic plaques. nih.govacs.org |
Quantitative Assessment of Cathepsin B (CTB) Activity
The accurate quantification of Cathepsin B (CTB) activity is crucial for understanding its role in various physiological and pathological processes. The use of specific probes, such as this compound, in conjunction with advanced imaging techniques, allows for the precise measurement of enzymatic activity in complex biological samples.
Signal-to-Noise Ratio Optimization and Quantification Protocols
Optimizing the signal-to-noise ratio (SNR) is fundamental for the accurate quantification of CTB activity using fluorescent probes. nih.gov The SNR is typically calculated as the ratio of the mean signal intensity to the standard deviation of the background noise. openaccessjournals.com Various strategies are employed to enhance this ratio, thereby improving the sensitivity and reliability of the detection method.
Protocols for quantification often involve several key steps. Initially, a baseline signal is established, followed by the introduction of the CTB probe. The change in fluorescence intensity over time is then monitored. For instance, in studies using near-infrared fluorescence (NIRF) probes, the signal intensity can increase significantly upon cleavage by the target protease. One study reported an 8.9-fold increase in fluorescence intensity after a 30-minute incubation with 4 nM of cathepsin B. thno.org The selection of an appropriate matrix size for imaging is also critical, as larger matrices can spread events over more pixels, potentially reducing the SNR unless the acquisition time is increased to compensate. eanm.org
Several types of probes have been developed to maximize the signal change upon interaction with CTB. "Turn-on" probes are designed to be optically silent until they are activated by the enzyme, which can lead to a dramatic increase in signal. For example, a bioluminescence probe, Val-Cit-AL, exhibited a 67-fold "turn-on" of bioluminescence intensity upon activation by CTB. acs.org Similarly, a lysosome-targeting fluorogenic probe showed a ~73-fold enhancement in fluorescence in an acidic lysosomal environment. researchgate.net The choice of the peptide sequence recognized by CTB is also crucial. Probes like HCy-Cit-Val have shown higher catalytic efficiency and signal enhancement compared to others like HCy-Gly-Leu-Phe-Gly. acs.org
To ensure the specificity of the signal, control experiments are essential. These often involve the use of specific inhibitors, such as CA-074-Me for CTB, to demonstrate that the observed signal is indeed due to the activity of the target enzyme. acs.org Quantitative analysis can then compare the signal from the experimental group with the control group to determine the specific enzymatic activity. acs.org
Here is an interactive data table summarizing the signal enhancement of different CTB probes:
Interactive Table: Signal Enhancement of Various CTB Probes| Probe Name | Probe Type | Signal Enhancement | Fold Increase | Reference |
|---|---|---|---|---|
| Val-Cit-AL | Bioluminescence | "Turn-on" of BL intensity | 67-fold | acs.org |
| Lysosome-targeting probe | Fluorogenic | Fluorescence enhancement | ~73-fold | researchgate.net |
| HCy-Cit-Val | FL/PA | FL signal enhancement | 6.8-fold | acs.org |
| HCy-Gly-Leu-Phe-Gly | FL/PA | FL signal enhancement | 5.1-fold | acs.org |
| Cathepsin B probe (NIRF) | NIRF | Fluorescence intensity increase | 8.9-fold (with 4nM CTB) | thno.org |
Limits of Detection and Sensitivity in Cellular and Tissue Models
The limit of detection (LOD) and sensitivity are critical parameters for evaluating the performance of a CTB probe. The LOD is typically defined as the lowest concentration of the analyte that can be reliably distinguished from the background noise, often calculated at a signal-to-noise ratio of 3. researchgate.net
Different CTB probes have demonstrated varying levels of sensitivity. For instance, a fluorogenic probe, USP, showed a good linear fit for CTB concentration in the range of 1 to 100 ng·mL⁻¹ with an LOD of 0.30 ng·mL⁻¹. researchgate.net Another study reported an LOD of 27 mU/L for the bioluminescent probe Val-Cit-AL. acs.org Remarkably high sensitivity was achieved with a chemiluminescent probe for CTB, which had an LOD of 1.75 pM, a 16,000-fold improvement in sensitivity over a comparator fluorogenic probe. rsc.org
In cellular and tissue models, the sensitivity of a probe is often assessed by its ability to detect endogenous levels of CTB activity. For example, the HCy-Cit-Val and HCy-Gly-Leu-Phe-Gly probes were able to monitor endogenous CTB in the lysosomes of living cells. acs.org The LOD for these probes was determined to be 0.292 U/L and 0.523 U/L, respectively. acs.org The sensitivity of these probes is influenced by their kinetic parameters, with a higher turnover number (kcat)/Michaelis constant (Km) value indicating greater efficiency and sensitivity. acs.org
The following interactive table presents the limits of detection for various CTB probes.
Interactive Table: Limits of Detection (LOD) for Various CTB Probes
| Probe Name | Probe Type | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| USP | Fluorogenic | 0.30 ng·mL⁻¹ | researchgate.net |
| Val-Cit-AL | Bioluminescence | 27 mU/L | acs.org |
| Roth-Konforti-4 | Chemiluminescent | 1.75 pM | rsc.org |
| HCy-Cit-Val | FL/PA | 0.292 U/L | acs.org |
| HCy-Gly-Leu-Phe-Gly | FL/PA | 0.523 U/L | acs.org |
Correlation of Probe Signal with Biological State and Disease Markers
The signal generated by CTB probes has been shown to correlate with various biological states and disease markers, particularly in the context of cancer. acs.orgthno.org Overexpression of CTB is a hallmark of several cancers, including esophageal, gastric, prostate, and breast cancers, making it a valuable biomarker for diagnosis and prognosis. acs.org
Studies have demonstrated a direct link between the probe's fluorescent or bioluminescent signal and the presence of cancer cells. For example, the bioluminescent probe Val-Cit-AL produced a significantly higher signal in tumor cells compared to control cells pre-treated with a CTB inhibitor. acs.org Similarly, fluorescent/photoacoustic (FL/PA) probes HCy-Cit-Val and HCy-Gly-Leu-Phe-Gly showed enhanced signals in tumor-bearing mice, which correlated with the overexpression of CTB in the tumors. acs.org The signal from these probes can be used to monitor tumor growth and the effectiveness of therapies that target CTB activity.
In the context of atherosclerosis, a condition also characterized by inflammation, CTB activity is a marker of plaque vulnerability. researchgate.net A lipid-unlocked CTB-responsive photoacoustic probe, L-CRP, has been developed to specifically measure CTB activity within the lipid-rich environment of atherosclerotic plaques. researchgate.net The photoacoustic signal from L-CRP was found to be inversely correlated with the thickness of the fibrous cap of the plaque, a key indicator of its stability. researchgate.net This allows for the non-invasive risk stratification of atherosclerotic plaques.
The correlation between probe signal and disease markers is often validated through histological analysis and comparison with other established biomarkers. For instance, in cancer studies, the probe signal can be correlated with tumor grade and the expression of other cancer-related proteins. rsc.org In atherosclerosis research, the probe signal is correlated with plaque characteristics like macrophage recruitment and the size of the necrotic core. researchgate.net
Cytocompatibility and Cellular Viability Studies for Probe Application
A critical consideration for the application of any molecular probe in living systems is its cytocompatibility and the assurance that it does not adversely affect cellular viability. csic.esuni-freiburg.de
Studies on CTB probes have generally demonstrated good cytocompatibility at the concentrations required for imaging. For example, the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, is commonly used to evaluate the cytotoxicity of these probes. In one study, the bioluminescent probe Val-Cit-AL was found to be non-toxic to cells at concentrations up to 100 μM for an incubation time of 8 hours, with more than 90% of cells surviving. acs.org Similarly, cytotoxicity assays for the FL/PA probes HCy-Cit-Val and HCy-Gly-Leu-Phe-Gly showed that up to 85% of HeLa cells survived in the presence of 40 μM of the probes for 8 hours, indicating that a concentration of 20 μM was suitable for cell imaging. acs.org
In another study, a cathepsin B-cleavable polymeric photosensitizer prodrug (CTSB-PPP) showed no significant loss in cell viability at a concentration of 6 µM. However, a significant reduction in viability was observed at higher concentrations of 12 µM and 24 µM. mdpi.com This highlights the importance of determining the optimal, non-toxic concentration for each specific probe.
The following table summarizes the cytocompatibility data for different CTB probes.
Interactive Table: Cytocompatibility of Various CTB Probes
| Probe Name | Cell Line | Assay | Non-Toxic Concentration | Incubation Time | Reference |
|---|---|---|---|---|---|
| Val-Cit-AL | MDA-MB-231 | MTT | Up to 100 μM | 8 hours | acs.org |
| HCy-Cit-Val | HeLa | Cytotoxicity Assay | Up to 40 μM (85% survival) | 8 hours | acs.org |
| HCy-Gly-Leu-Phe-Gly | HeLa | Cytotoxicity Assay | Up to 40 μM (85% survival) | 8 hours | acs.org |
| CTSB-PPP | Bone Marrow Cells | MTT | 6 μM | 1 hour | mdpi.com |
These studies confirm that when used within appropriate concentration ranges, CTB probes can be powerful tools for imaging and quantifying enzymatic activity in living cells and tissues without compromising their biological integrity.
Applications of Cathepsin B Probe 1 in Biomedical Research
Investigating Lysosomal Function and Dysfunction
Lysosomes are essential cellular organelles responsible for degradation and recycling of macromolecules. Dysregulation of lysosomal function is a hallmark of numerous diseases. CTB probe-1 allows for the detailed investigation of lysosomal proteolytic activity and integrity.
Real-time Monitoring of Lysosomal Proteolytic Activity in Living Cells
This compound is a fluorogenic small-molecule probe designed to specifically report on the enzymatic activity of CTB within the acidic environment of lysosomes. acs.orgnih.gov These probes typically consist of a CTB-recognizable peptide substrate linked to a quenched fluorophore and a lysosome-targeting moiety, such as morpholine (B109124). acs.orgnih.gov Upon entering the lysosome, the peptide is cleaved by active CTB, leading to the release of the fluorophore and a significant increase in fluorescence intensity. acs.orgnih.gov
This "turn-on" mechanism allows for the real-time visualization and quantification of CTB activity in living cells. acs.orgnih.gov Researchers have demonstrated that these probes can generate a substantial fluorescence enhancement, in some cases up to 73-fold, under the acidic conditions (pH 4.5–6.0) characteristic of lysosomes. acs.orgnih.gov This high sensitivity and specificity enable the differentiation between cells with varying levels of lysosomal CTB activity, such as distinguishing cancer cells from normal tissue cells. acs.orgnih.gov The selective accumulation and activation of the probe within lysosomes provide a powerful method for studying the dynamics of lysosomal proteolytic function in real-time. acs.orgnih.gov
Study of Lysosomal Permeabilization Events in Research Models
Lysosomal membrane permeabilization (LMP) is a critical event in certain forms of programmed cell death, where the release of lysosomal contents, including cathepsins, into the cytosol can trigger apoptotic pathways. nih.govpnas.org While direct studies using a specific "this compound" to visualize the moment of permeabilization are emerging, the principle of CTB probes can be applied to study this phenomenon.
In a healthy cell, the fluorescence of a CTB probe is confined to the lysosomes. Upon induction of LMP by various stimuli, such as certain drugs or oxidative stress, the integrity of the lysosomal membrane is compromised. pnas.org This would lead to the release of both active CTB and the activated fluorescent probe into the cytosol, resulting in a shift from a punctate lysosomal staining pattern to a more diffuse cytosolic fluorescence. This change in fluorescence localization can be monitored using imaging techniques to study the kinetics and extent of LMP in different research models of cell death. nih.govpnas.org For instance, studies have shown that translocation of cathepsins from the lysosome to the cytosol is a key step in apoptosis induced by certain compounds. pnas.org
Elucidating Cathepsin B (CTB) Roles in Disease Pathogenesis Models
The aberrant activity of CTB is a feature of many diseases, including cancer and atherosclerosis. This compound provides a means to investigate the role of this enzyme in various preclinical disease models.
Cancer Research: Tracking Cathepsin B (CTB) Activity in Tumor Models (in vitro and animal)
Elevated CTB expression and activity are frequently associated with cancer progression, invasion, and metastasis. acs.orgnih.govnih.gov this compound has become an invaluable tool for tracking cancer-related enzymatic activity in both cell culture (in vitro) and animal models (in vivo). acs.orgnih.gov
In vitro studies using various cancer cell lines have demonstrated the utility of fluorescent and bioluminescent CTB probes to selectively label and image cancer cells with high CTB activity. acs.orgrsc.orgnih.gov These probes have been used to differentiate cancer cells from normal cells and to assess the efficacy of CTB inhibitors. nih.govacs.org For example, a bioluminescent probe, Val-Cit-AL, was designed to selectively sense CTB activity and showed a 67-fold increase in bioluminescence upon activation. acs.org
In animal models of cancer, systemically administered CTB probes can accumulate in tumors due to the enhanced permeability and retention (EPR) effect and become activated by the high levels of CTB in the tumor microenvironment. nih.govnih.gov This allows for non-invasive imaging of tumor-associated CTB activity. nih.gov For instance, quenched activity-based probes (qABPs) have been used for the intraoperative detection of lung cancer during resection in preclinical models, demonstrating high tumor-to-background ratios. nih.gov Similarly, a PET tracer, [68Ga]NOTA-SF-CV, has been developed to visualize CTB expression levels in various tumors in vivo. nih.gov
| Probe Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Fluorogenic Small-Molecule Probe | Living Cancer Cells (in vitro) | Selective accumulation in lysosomes and fluorescence turn-on, allowing differentiation of cancer and normal cells. | acs.orgnih.gov |
| Bioluminescent Probe (Val-Cit-AL) | In vitro and in vivo tumor models | Demonstrated a 67-fold "turn-on" of bioluminescence, enabling sensitive detection of CTB activity. | acs.org |
| Quenched Activity-Based Probe (qABP) | Animal models of lung cancer | Enabled highly specific tumor cell labeling and guidance during surgical resection. | nih.gov |
| PET Tracer ([68Ga]NOTA-SF-CV) | In vivo tumor models | Effectively visualized the expression level of CTB in various tumors through PET imaging. | nih.gov |
Atherosclerosis Research: Imaging Cathepsin B (CTB) Activity in Plaque Progression Models
Atherosclerosis is an inflammatory disease characterized by the formation of plaques in the arteries. nih.gov Macrophages within these plaques exhibit high levels of cathepsin activity, which contributes to plaque instability and rupture. nih.govnih.gov this compound has been utilized to image and monitor the inflammatory component of atherosclerotic plaques. nih.gov
In murine models of atherosclerosis, near-infrared fluorescence (NIRF) imaging agents that are activated by CTB have been used to visualize protease activity in aortic plaques. nih.gov The signal intensity from these probes correlates well with the presence of macrophages and the histological evidence of inflammation within the plaques. nih.gov This technology allows for the non-invasive assessment of plaque inflammation and can be used to monitor the therapeutic effects of anti-atherosclerotic drugs. nih.gov For example, quenched fluorescent cathepsin activity-based probes (ABPs) have been shown to accurately detect murine atherosclerotic plaques non-invasively. nih.gov
| Probe Type | Model System | Key Findings | Reference |
|---|---|---|---|
| CatB-activatable NIRF imaging agent | Apolipoprotein E knockout mice | CTB-related signal correlated with protease activity and macrophage presence in atherosclerotic plaques. | nih.gov |
| Quenched fluorescent cathepsin ABPs | Murine atherosclerosis model | Accurately detected atherosclerotic plaques non-invasively and identified cathepsin activity within plaque macrophages. | nih.gov |
Exploring Cathepsin B (CTB) Involvement in Other Preclinical Disease Models
The application of CTB probes extends beyond cancer and atherosclerosis to other preclinical disease models where cathepsin activity is implicated. Broad-spectrum quenched fluorescent activity-based probes (qABPs) that target multiple cysteine cathepsins, including CTB, are valuable for studying a range of conditions. nih.gov
Screening and Discovery of Cathepsin B (CTB) Modulators
The aberrant activity of Cathepsin B (CTB) in various pathologies, including cancer and neurodegenerative diseases, has positioned it as a significant target for therapeutic intervention. eurekaselect.com The development of specific modulators—inhibitors and potentially activators—is a key focus of biomedical research. Central to this effort is the use of specialized chemical tools, generically referred to as "CTB probes," in sophisticated screening and mechanistic studies. These probes, often fluorescent, enable the high-throughput identification and detailed characterization of molecules that can alter CTB function.
High-Throughput Screening Assays for Enzyme Inhibitors and Activators
High-throughput screening (HTS) provides a rapid and efficient means to test large libraries of chemical compounds for their ability to modulate the activity of a specific enzyme. In the context of Cathepsin B, these assays are predominantly designed to identify inhibitors due to the enzyme's established role in disease progression. eurekaselect.com
A common HTS approach for CTB inhibitors utilizes fluorogenic substrates. These are molecules that are non-fluorescent until they are cleaved by an active enzyme, at which point they release a fluorescent compound. The rate of fluorescence increase is directly proportional to the enzyme's activity. In a screening setup, CTB is incubated with a fluorogenic substrate and a compound from a chemical library. A decrease in the rate of fluorescence generation compared to a control (enzyme and substrate without a test compound) indicates that the compound is a potential inhibitor of CTB.
One widely used fluorogenic substrate in HTS for cysteine cathepsins, including Cathepsin B, is Z-Phe-Arg-AMC. nih.gov However, this substrate can also be cleaved by other cathepsins, which can lead to the identification of non-selective inhibitors. nih.gov To address this, more specific substrates have been developed. For instance, Z-Nle-Lys-Arg-AMC has been shown to be a highly specific and efficient substrate for CTB over a broad pH range, making it a valuable tool for selective inhibitor screening. nih.gov
While the primary focus has been on discovering inhibitors, the same HTS principles can be applied to screen for enzyme activators. In such a screen, an increase in the rate of fluorescence generation would indicate that the test compound enhances CTB activity. However, the discovery of CTB activators is less commonly pursued in the literature.
A typical HTS campaign for CTB inhibitors might involve screening a large chemical library, such as the Maybridge database of approximately 61,000 small molecules. nih.gov Through such screening efforts, several classes of inhibitors have been identified, including peptidyl aldehydes, epoxysuccinyl derivatives, and dipeptidyl nitriles. nih.gov
Table 1: Examples of Cathepsin B Inhibitors Identified Through Screening Efforts
| Compound ID | Chemical Class | IC50 (µM) | Reference |
|---|---|---|---|
| BTB03075 | Pyridine derivative | - | nih.gov |
| KM02922 | Acetamide derivative | - | nih.gov |
| RF02795 | Benzohydrazide derivative | - | nih.gov |
| CA-030 | Epoxysuccinyl peptide | 0.00228 | hzdr.de |
Note: IC50 values for BTB03075, KM02922, and RF02795 were not provided in the source material, but they were identified as promising hits from a virtual screen and subsequently validated.
Mechanistic Studies of Novel Therapeutic Agents Targeting Cathepsin B (CTB)
Once potential modulators are identified through HTS, it is crucial to understand their mechanism of action. Probes, particularly activity-based probes (ABPs), are invaluable tools for these mechanistic studies. ABPs are small molecules that typically consist of a reactive "warhead" that forms a covalent bond with the active site of the enzyme, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection. frontiersin.org
By using ABPs, researchers can confirm that a candidate inhibitor directly engages with CTB. For example, pre-incubating the enzyme with a potential inhibitor before adding a fluorescently tagged ABP should result in a decrease in the fluorescent signal from the ABP, as its binding to the active site is blocked by the inhibitor.
Kinetic studies are also essential to characterize the nature of the inhibition. These studies can determine whether an inhibitor is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive. The inhibition constant (Kᵢ) for reversible inhibitors and the inactivation rate constant (k₃/Kᵢ) for irreversible inhibitors can be determined from these experiments. qub.ac.uk
For instance, the kinetic analysis of novel N-alkyl glycine (B1666218) carbamates as irreversible inhibitors of serine proteases has been described, and similar principles can be applied to study CTB inhibitors. qub.ac.uk The progress of the enzymatic reaction in the presence of the inhibitor is monitored over time, and the data are fitted to kinetic models to determine the relevant parameters. qub.ac.uk
A study on a novel thiocarbazate inhibitor of Cathepsin L, a related cysteine protease, provides a good example of the detailed kinetic characterization that can be performed. This study determined the inhibitor to be a slow-binding and slowly reversible competitive inhibitor, with the association (kₒₙ) and dissociation (kₒff) rate constants determined through transient kinetic analysis. researchgate.net
Table 2: Kinetic Parameters for a Novel Thiocarbazate Inhibitor of Cathepsin L
| Parameter | Value | Unit |
|---|---|---|
| IC50 | 56 | nM |
| IC50 (after 4-hour preincubation) | 1.0 | nM |
| kₒₙ | 24,000 | M⁻¹s⁻¹ |
| kₒff | 2.2 x 10⁻⁵ | s⁻¹ |
Source: Adapted from a study on a Cathepsin L inhibitor, illustrating the types of kinetic data obtained in mechanistic studies. researchgate.net
These detailed mechanistic studies, enabled by the use of specific probes and kinetic analysis, are critical for the optimization of lead compounds and the development of potent and selective therapeutic agents targeting Cathepsin B.
Challenges, Limitations, and Future Research Directions for Cathepsin B Probe 1
Current Methodological Challenges
Enhancing In Vivo Performance and Pharmacokinetics of Related Probes in Animal Models
A primary hurdle for the clinical translation of Cathepsin B probes is optimizing their performance in living organisms. The in vivo behavior of these probes is often hampered by suboptimal pharmacokinetic and biodistribution profiles. summitpharma.co.jp Small molecule peptide-based probes, for instance, are frequently subject to rapid clearance mechanisms, leading to accumulation in the liver and kidneys. stanford.edu This non-specific uptake results in high background signals in these organs, which naturally express high levels of cathepsins, thereby complicating the specific detection of the target tissue, such as a tumor. stanford.edueuropa.eu
Efforts to improve probe performance have involved chemical modifications. For example, lipidation was explored to enhance probe retention in tumors; while this proved effective for Cathepsin S and FAP probes, it did not improve and sometimes even reduced the retention of Cathepsin B probes in mouse tumor models, while increasing hepatic clearance. europa.eu Conversely, conjugation with dendrimer-based polymers has shown promise in enhancing the performance of specific Cathepsin B probes. europa.eu Another challenge is the limited penetration of probes into the brain, as demonstrated in studies with fluorescent activity-based probes (ABPs) like GB123, where ex vivo analysis of harvested organs showed the lowest signal intensity in the brain. acs.org These findings underscore that even minor structural modifications can significantly alter a probe's selectivity and bioavailability. nih.gov Future research must focus on designing probes with improved stability, enhanced tumor retention, and reduced off-target accumulation to achieve a better signal-to-background ratio for reliable in vivo imaging. europa.eumdpi.com
| Probe/Modification Strategy | Observed Pharmacokinetic/Performance Challenge | Research Finding/Outcome | Source |
|---|---|---|---|
| Standard Small Molecule Peptide Probes (e.g., 6QC) | Rapid clearance and high accumulation in liver and kidneys. | High background signals from organs with physiological cathepsin activity obscure tumor-specific signals. | stanford.edu |
| Lipidation of Cathepsin B Probes | No improvement in tumor retention; high hepatic clearance. | Modification was not advantageous for Cathepsin B probes in mouse tumor models, unlike for other protease probes. | europa.eu |
| Dendrimer-Polymer Conjugation | Need for enhanced tumor retention and stability. | This strategy enhanced the in vivo performance of Cathepsin B specific probes. | europa.eu |
| Fluorescent ABPs (e.g., GB123) | Poor blood-brain-barrier penetration. | Ex vivo analysis showed the lowest fluorescence intensity in the brain compared to other organs. | acs.org |
| Improved ABP Design (P1 positive charge) | Suboptimal binding potency of previous probes. | New designs show enhanced potency towards recombinant cathepsins but can have reduced cell permeability. | mdpi.com |
Addressing Background Signal and Autofluorescence in Complex Tissues
A significant challenge in fluorescence-based imaging is distinguishing the probe's specific signal from background noise, particularly autofluorescence inherent in biological tissues. fluorofinder.comsouthernbiotech.com Autofluorescence is the natural emission of light from biological structures, such as collagen, elastin, riboflavin, and NADH, which often fluoresce in the blue to green spectrum (350–550 nm). fluorofinder.comsouthernbiotech.com This endogenous signal can mask the fluorescence of the target probe, especially when detecting low-abundance analytes. fluorofinder.comlabcompare.com Sample processing methods, such as fixation with aldehyde-based reagents like formalin and glutaraldehyde, can also generate significant autofluorescence across a broad spectrum. southernbiotech.comlabcompare.comptglab.com
Several strategies are employed to mitigate these effects. A primary approach is the careful selection of fluorophores. Using dyes that emit in the far-red to near-infrared (NIR) region (typically >650 nm) is highly effective, as autofluorescence is seldom found at these longer wavelengths. southernbiotech.commicroscopyfocus.comacs.org Additionally, choosing brighter, more photostable fluorophores with narrow emission spectra, such as Alexa Fluor or DyLight dyes, can improve the signal-to-background ratio. fluorofinder.commicroscopyfocus.com Other methodological adjustments include:
Sample Preparation : Perfusing tissues with PBS before fixation can remove red blood cells, which contain autofluorescent heme groups. southernbiotech.comptglab.com Minimizing fixation time or using non-aldehyde fixatives like chilled methanol (B129727) or ethanol (B145695) can also reduce induced autofluorescence. southernbiotech.comptglab.com
Chemical Treatment : Reagents such as sodium borohydride (B1222165) or commercial solutions like TrueVIEW can be used to quench aldehyde-induced autofluorescence. ptglab.com Sudan Black B is effective at reducing lipofuscin-related autofluorescence. labcompare.comptglab.com
Imaging Protocols : For live-cell imaging, using phenol (B47542) red-free media can reduce background fluorescence. fluorofinder.commicroscopyfocus.com It is also crucial to include an unlabeled control sample to accurately determine the level of autofluorescence in the tissue. fluorofinder.com
| Source of Autofluorescence | Mitigation Strategy | Description | Source |
|---|---|---|---|
| Endogenous Biomolecules (Collagen, NADH, Elastin) | Use Far-Red/NIR Fluorophores | Select dyes (e.g., Cy5, Alexa Fluor 647) that emit at wavelengths (>650 nm) where tissue autofluorescence is minimal. | southernbiotech.comptglab.commicroscopyfocus.com |
| Aldehyde-Based Fixatives (Formalin, Glutaraldehyde) | Change Fixation Method | Use organic solvents like ice-cold methanol/ethanol or reduce the concentration and duration of aldehyde fixation. | southernbiotech.comptglab.com |
| Fixative-Induced Schiff Bases | Chemical Quenching | Treat samples with sodium borohydride or commercial reagents to reduce aldehyde-based autofluorescence. | ptglab.com |
| Red Blood Cells (Heme Groups) | Tissue Perfusion | Perfuse tissues with PBS prior to fixation to wash out red blood cells. | southernbiotech.comlabcompare.com |
| Lipofuscin | Chemical Treatment | Treat samples with Sudan Black B to reduce autofluorescence from these age-related pigments. | labcompare.comptglab.com |
| General Background | Optimize Fluorophore Reagents | Titrate fluorophore-conjugated reagents to maximize the signal-to-background ratio. | fluorofinder.comsouthernbiotech.com |
Advanced Probe Development Strategies
To overcome the limitations of current probes, research is moving towards more sophisticated designs that offer greater specificity and control.
Rational Design of Dual-Locked or Multi-Responsive Probes for Enhanced Specificity
A major limitation of single-target probes is their potential for activation in non-target tissues that may also express the enzyme. To enhance specificity, researchers are developing "dual-locked" or "multi-responsive" probes that require two or more distinct biological stimuli to be present for activation. researchgate.netrsc.org This "AND" logic gate approach significantly improves the precision of imaging by ensuring the probe only activates in the specific microenvironment of the disease. nih.gov
For example, a lipid-unlocked CTB responsive probe (L-CRP) was designed for imaging atherosclerotic plaques. acs.orgresearchgate.net This probe requires two "keys" to unlock its photoacoustic signal: the presence of lipids (abundant in plaques) and the enzymatic activity of Cathepsin B. acs.org This design allows for the specific imaging of CTB activity within lipid-rich foam cells and plaques while remaining inactive in lipid-deficient environments, even if CTB is present. acs.orgresearchgate.net Another example is a photodynamic molecular beacon that is only unlocked by the sequential action of two different enzymes, matrix metalloproteinase-2 (MMP-2) and Cathepsin B, greatly enhancing its tumor specificity. nih.gov Similarly, probes have been designed to respond to both CTB and hydrogen peroxide (H₂O₂), another marker of atherosclerotic plaques. rsc.org These multi-responsive systems represent a significant step towards highly specific and reliable diagnostic and theranostic agents. researchgate.netnih.gov
| Probe Name/Type | First "Lock" (Stimulus 1) | Second "Lock" (Stimulus 2) | Target Application | Source |
|---|---|---|---|---|
| L-CRP (Lipid-unlocked CTB responsive probe) | Lipid-rich environment | Cathepsin B activity | Atherosclerotic plaques | acs.orgresearchgate.net |
| Dual-enzyme PMB | Matrix Metalloproteinase-2 (MMP-2) | Cathepsin B activity | Cancer therapy (PDT) | nih.gov |
| Cbz-Lys-Lys-TPEB | Hydrogen Peroxide (H₂O₂) | Cathepsin B activity | Atherosclerotic plaques | rsc.org |
| DL-P (Dual-locking theranostic nanoprobe) | Acidic lysosomal pH | Cathepsin B activity | Cancer imaging and therapy | researchgate.net |
Development of Photoactivatable or Photoremovable Probes
To achieve precise spatiotemporal control over probe activity, photoactivatable probes are being developed. researchgate.net These probes, also known as "caged" probes, are chemically modified with a photolabile group that keeps them in a non-fluorescent or inactive state. chimia.ch Upon irradiation with light of a specific wavelength, the photolabile group is cleaved, "uncaging" the fluorophore or active molecule and enabling its function. chimia.chmuni.cz This light-inducible activation allows researchers to control exactly when and where the probe is turned on, minimizing background signals from non-target areas and enabling the study of dynamic biological processes with high precision. researchgate.netepfl.ch
A common strategy involves using o-nitrobenzylalcohol derivatives as photocleavable protecting groups. chimia.ch A more advanced application of this concept is the development of Photo-Sensitizer Activity-Based Probes (PS-ABPs). tandfonline.com In this system, a photosensitizer is attached to the probe but its activity is quenched. After the probe is activated by Cathepsin B, the quencher is released. Subsequent irradiation with light activates the photosensitizer, which then generates reactive oxygen species to induce localized cell death, a process known as photodynamic therapy (PDT). tandfonline.comthno.org This turns the probe into a "theranostic" agent, capable of both detecting and treating disease. thno.org
Integration with Gene Expression and Protein Engineering for Genetically Encoded Systems
While most probes are small synthetic molecules, a promising future direction involves the integration of probe technology with protein engineering and gene expression to create genetically encoded systems. This approach moves away from the challenges of synthesizing and delivering small molecules and instead uses the cell's own machinery to produce the probe.
One innovative strategy is the development of Designed Ankyrin Repeat Proteins (DARPins). nih.gov DARPins are small, rigid antibody mimetics that can be engineered through laboratory evolution techniques like ribosome or phage display to bind to specific targets with high affinity and selectivity. nih.gov A DARPin known as 8h6 was developed to inhibit Cathepsin B with picomolar affinity by binding to a unique site, avoiding the conserved active site targeted by most small-molecule inhibitors. This high selectivity allowed for the successful in vivo optical imaging of Cathepsin B in mouse cancer models. nih.gov Another approach involves creating chimeric proteins. For instance, researchers have fused Cathepsin B to a Green Fluorescent Protein (EGFP) to create a CB-EGFP chimeric protein. biologists.com Expressing the gene for this fusion protein in cells allows for the direct visualization of the enzyme's trafficking and localization within different cellular compartments, providing insights into its biological pathways. biologists.com These genetically encoded systems offer a powerful and highly specific alternative for studying enzyme function in living systems.
Compound and Probe Name Reference Table
| Name | Description |
|---|---|
| CTB probe-1 | Generic term for a Cathepsin B-targeting probe. |
| GB123 | A fluorescent, non-quenched activity-based probe for cathepsins. |
| GB137 | A quenched fluorescent activity-based probe for cathepsins. |
| GB111-NH₂ | A non-fluorescent cathepsin inhibitor. |
| BMV109 | A quenched, pan-cysteine cathepsin activity-based probe. |
| L-CRP | A lipid-unlocked, dual-responsive photoacoustic probe for Cathepsin B. |
| DL-P | A dual-locking theranostic nanoprobe responsive to pH and Cathepsin B. |
| Cbz-Lys-Lys-TPEB | A dual-responsive probe activated by H₂O₂ and Cathepsin B. |
| PS-ABP | Photo-Sensitizer Activity-Based Probe. |
| DARPin 8h6 | A genetically engineered protein designed to specifically bind and inhibit Cathepsin B. |
| CB-EGFP | A chimeric protein consisting of Cathepsin B and Enhanced Green Fluorescent Protein. |
| Alexa Fluor / DyLight | Families of commercial fluorescent dyes. |
| Sudan Black B | A chemical used to quench autofluorescence from lipofuscin. |
| Sodium Borohydride | A chemical reducing agent used to quench aldehyde-induced autofluorescence. |
Novel Applications and Translational Potential in Research
The development of sophisticated probes for Cathepsin B (CTB) has opened new avenues for research, extending beyond traditional in vitro assays to more complex and physiologically relevant systems. These advancements hold significant translational potential, particularly in understanding disease mechanisms and guiding therapeutic interventions.
Potential for Image-Guided Research Interventions (e.g., in animal models)
Fluorescent probes targeting CTB activity have demonstrated significant potential for in vivo imaging in animal models, particularly in oncology and cardiovascular research. plos.orgrevvity.com These probes are typically "activatable," meaning they are optically silent until they are cleaved by active CTB, thereby generating a fluorescent signal with a high signal-to-background ratio. revvity.comrevvity.com This technology enables the non-invasive visualization of disease processes where CTB is overexpressed, such as in tumors and atherosclerotic plaques. plos.orgrevvity.com
In cancer research, CTB-targeted probes have been used for the non-invasive imaging of tumor progression and metastasis. revvity.comacs.org Studies in mouse models have shown that these probes can successfully delineate tumor tissue, with signals detectable within hours of administration. nih.govrevvity.com This capability is being explored for fluorescence-guided surgery, where the probe's signal helps surgeons to more accurately identify and resect malignant tissue. d-nb.info Similarly, in the study of atherosclerosis, CTB probes can identify inflamed, vulnerable plaques with high macrophage content, offering a way to assess disease status and risk of rupture. plos.orgresearchgate.net The development of probes with photoacoustic (PA) properties, in addition to fluorescence, offers the advantage of deeper tissue penetration, making them suitable for imaging atherosclerosis in living mice. acs.orgresearchgate.net
Exploration of New Cathepsin B (CTB)-Associated Biological Pathways
The application of CTB-specific probes is instrumental in moving beyond simply confirming the known roles of CTB to discovering its involvement in new biological pathways. Since cathepsins are involved in a wide array of processes, from protein degradation in lysosomes to extracellular matrix remodeling, specific tools are needed to dissect the function of individual enzymes. researchgate.nettandfonline.com
The use of highly selective activity-based probes (ABPs) allows researchers to label and identify active CTB in complex biological samples, including various cancer cell lines and patient tissues. rsc.orgresearchgate.net This specificity is critical for distinguishing the activity of CTB from other related proteases like cathepsin L, with which it can share overlapping subcellular localizations. researchgate.netrsc.org For example, using a selective probe, researchers demonstrated that while cathepsins B and L have overlapping localizations in cancer cells, they are not identical, suggesting distinct roles. researchgate.netrsc.org
Furthermore, bifunctional probes that can simultaneously report on enzyme activity and local pH have been developed. nih.gov These tools can reveal how environmental conditions within cellular organelles, like the lysosome, regulate CTB activity and how these conditions might be altered during pathological states such as bacterial infection. nih.gov By providing a more detailed picture of when and where CTB is active, these advanced probes enable the investigation of its role in diverse cellular events like autophagy, cell signaling, and immune responses, paving the way for identifying novel therapeutic targets. researchgate.nettandfonline.com
Table of Research Findings for Cathepsin B Probes
| Probe Type/Name | Application Area | Key Findings | Reference Index |
| Activity-Based Probes (ABPs) | Atherosclerosis Imaging | Accurately detected atherosclerotic plaques non-invasively by identifying CTB activity in plaque macrophages in a murine model. | plos.org |
| Quenched ABPs (qABPs) | Surgical Guidance | A cathepsin-targeted qABP was used to delineate tumor tissues with high precision during surgery in animal models. | rsc.org |
| HCy-Cit-Val (FL/PA Probe) | In Vivo Tumor Imaging | Successfully monitored CTB activity in tumors with high sensitivity and spatial resolution using fluorescent and photoacoustic imaging. | acs.org |
| L-CRP (Photoacoustic Probe) | Atherosclerosis Imaging | Enabled reliable imaging of specific CTB activity in foam cells and atherosclerotic plaques with deep tissue penetration (>1.0 cm). | researchgate.net |
| IVISense Cat B FAST Probes | In Vivo Tumor Imaging | Allowed for fast, non-invasive imaging of tumor-associated CTB activity, with signal detectable in as little as 2 hours post-injection. | revvity.com |
| Bifunctional ABPs | pH and Activity Sensing | Facilitated simultaneous analysis of cysteine cathepsin activity and local pH, revealing alterations in endolysosomal pH during bacterial infection. | nih.gov |
| Cy5-labeled MP-CB-2 | Selective CTB Labeling | Selectively labeled active CTB in numerous cancer cell lines, helping to distinguish its localization from that of cathepsin L. | researchgate.netrsc.org |
Q & A
Basic Research Questions
Q. How should researchers formulate a precise research question for studying CTB probe-1's biochemical interactions?
- Methodological Answer : A well-defined research question must be specific, measurable, and address a gap in existing knowledge. For example:
- Specificity: Narrow the scope to a single mechanism (e.g., "How does this compound inhibit Protein X in in vitro models?").
- Measurability: Use quantifiable outcomes (e.g., IC50 values, binding affinity via SPR assays).
- Relevance: Align with current literature gaps (e.g., unexplored signaling pathways).
Tools like systematic reviews or meta-analyses can identify gaps .
Q. What methodologies are recommended for initial data collection on this compound's mechanisms?
- Methodological Answer :
- Experimental: Use dose-response assays (e.g., cell viability assays) and structural analysis (X-ray crystallography).
- Computational: Molecular docking simulations to predict binding sites.
- Data Sources: Prioritize peer-reviewed databases (PubMed, ScienceDirect) and avoid unreliable platforms .
- Table 1 : Example Experimental Design
| Objective | Method | Key Metrics |
|---|---|---|
| Binding Affinity | Surface Plasmon Resonance (SPR) | KD values, association/dissociation rates |
| Cellular Uptake | Fluorescence Microscopy | Localization efficiency, time-lapse quantification |
Q. How can researchers ensure data validity when analyzing this compound's pharmacokinetic properties?
- Methodological Answer :
- Controls: Include positive/negative controls in assays (e.g., known inhibitors for comparison).
- Replication: Perform triplicate experiments to assess variability.
- Statistical Tools: Use ANOVA or t-tests to confirm significance (p < 0.05) .
Advanced Research Questions
Q. What strategies optimize experimental conditions for this compound in heterogeneous biological systems?
- Methodological Answer :
- Parameter Screening: Use Design of Experiments (DoE) to test variables (pH, temperature, concentration).
- High-Throughput Screening: Automate assays to test multiple conditions rapidly.
- Validation: Cross-check results with orthogonal methods (e.g., compare ELISA data with Western blotting) .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Error Analysis: Audit computational parameters (e.g., force fields in docking simulations).
- Experimental Refinement: Adjust assay conditions (e.g., buffer composition to stabilize protein-ligand interactions).
- Systematic Reviews: Re-examine prior studies for overlooked variables (e.g., solvent effects) .
Q. What frameworks ensure reproducibility in this compound studies across independent labs?
- Methodological Answer :
- Protocol Standardization: Publish step-by-step workflows with reagent lot numbers and equipment specifications.
- Data Transparency: Share raw datasets and code via platforms like Zenodo or GitHub.
- Collaborative Validation: Partner with external labs for inter-laboratory studies .
Q. How should multi-modal data (e.g., genomic, proteomic) be integrated to study this compound's polypharmacology?
- Methodological Answer :
- Data Fusion: Use machine learning (e.g., PCA or clustering) to identify cross-modal patterns.
- Pathway Analysis: Tools like STRING or KEGG to map interactions across datasets.
- Table 2 : Multi-Omics Integration Example
| Data Type | Tool | Output |
|---|---|---|
| RNA-seq | DESeq2 | Differentially expressed genes |
| Proteomics | MaxQuant | Protein abundance ratios |
| Metabolomics | XCMS Online | Metabolic pathway enrichment |
Methodological Considerations
Q. What ethical and compliance guidelines apply to this compound research involving human-derived samples?
- Methodological Answer :
- GDPR Compliance: Anonymize data and obtain explicit consent for biospecimen use .
- IRB Approval: Submit protocols for ethics review, especially for clinical correlations .
Q. How can researchers address scalability challenges in translating this compound findings from in vitro to in vivo models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
